5-(3,4-dimethoxyphenyl)-7-(2-fluorophenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,4-dimethoxyphenyl)-7-(2-fluorophenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine, also known as TTP488, is a small molecule that has been extensively studied for its potential therapeutic benefits in treating neurodegenerative diseases such as Alzheimer's disease. In
Mecanismo De Acción
5-(3,4-dimethoxyphenyl)-7-(2-fluorophenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine is a selective antagonist of the receptor for advanced glycation end products (RAGE), a cell surface receptor that is involved in the pathogenesis of several inflammatory diseases, including Alzheimer's disease. By blocking RAGE signaling, this compound reduces inflammation and oxidative stress, which are key contributors to the development and progression of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to reduce the levels of inflammatory cytokines in the brain, including interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, this compound has been shown to increase the levels of BDNF in the brain, which is important for the survival and function of neurons. These effects contribute to the potential therapeutic benefits of this compound in treating neurodegenerative diseases such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 5-(3,4-dimethoxyphenyl)-7-(2-fluorophenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine is that it has been extensively studied in animal models of Alzheimer's disease, and has shown promising results in reducing inflammation and improving cognitive function. However, one limitation of this compound is that it has not yet been tested in clinical trials in humans, and its safety and efficacy in humans is not yet known.
Direcciones Futuras
There are several future directions for research on 5-(3,4-dimethoxyphenyl)-7-(2-fluorophenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine. One area of research is to further investigate its potential therapeutic benefits in treating neurodegenerative diseases such as Alzheimer's disease. Additionally, research could focus on developing more selective RAGE antagonists, as well as investigating the potential use of this compound in combination with other drugs for the treatment of Alzheimer's disease. Finally, research could focus on investigating the potential use of this compound in other inflammatory diseases where RAGE signaling is involved.
Métodos De Síntesis
The synthesis of 5-(3,4-dimethoxyphenyl)-7-(2-fluorophenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine involves a series of chemical reactions that result in the formation of the tetrazolo[1,5-a]pyrimidine ring system. The process includes the reaction of 3,4-dimethoxyphenylacetic acid with thionyl chloride to form 3,4-dimethoxyphenyl acyl chloride, which is then reacted with 2-fluorobenzylamine to form the corresponding amide. The amide is then reacted with sodium azide and triphenylphosphine to form the tetrazole ring, which is subsequently reduced with palladium on carbon to form the final product, this compound.
Aplicaciones Científicas De Investigación
5-(3,4-dimethoxyphenyl)-7-(2-fluorophenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine has been extensively studied for its potential therapeutic benefits in treating neurodegenerative diseases such as Alzheimer's disease. It has been shown to reduce inflammation and improve cognitive function in animal models of Alzheimer's disease. Additionally, this compound has been shown to increase the production of brain-derived neurotrophic factor (BDNF), a protein that is important for the survival and function of neurons in the brain.
Propiedades
Fórmula molecular |
C18H18FN5O2 |
---|---|
Peso molecular |
355.4 g/mol |
Nombre IUPAC |
5-(3,4-dimethoxyphenyl)-7-(2-fluorophenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C18H18FN5O2/c1-25-16-8-7-11(9-17(16)26-2)14-10-15(12-5-3-4-6-13(12)19)24-18(20-14)21-22-23-24/h3-9,14-15H,10H2,1-2H3,(H,20,21,23) |
Clave InChI |
UMYSYIBKGYLCNZ-UHFFFAOYSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)C2CC(N3C(=N2)N=NN3)C4=CC=CC=C4F)OC |
SMILES |
COC1=C(C=C(C=C1)C2CC(N3C(=N2)N=NN3)C4=CC=CC=C4F)OC |
SMILES canónico |
COC1=C(C=C(C=C1)C2CC(N3C(=N2)N=NN3)C4=CC=CC=C4F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.